molecular formula C10H8FN B2613563 6-Fluoro-3-methylisoquinoline CAS No. 1221445-02-8

6-Fluoro-3-methylisoquinoline

Cat. No.: B2613563
CAS No.: 1221445-02-8
M. Wt: 161.179
InChI Key: VOPGKTCXFTUWMT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. Another method includes the direct introduction of fluorine onto the isoquinoline ring . The Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions, is also employed in the synthesis of isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

6-Fluoro-3-methylisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

  • 6-Fluoroisoquinoline
  • 3-Methylisoquinoline
  • 6-Fluoro-3-phenylisoquinoline

Comparison: 6-Fluoro-3-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioactivity, while the methyl group can influence its reactivity and solubility .

Properties

IUPAC Name

6-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPGKTCXFTUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DMF (50 mL) and NEt3 (10.30 mL, 73.9 mmol) were added to 2-bromo-4-fluorobenzaldehyde (10 g, 49.3 mmol) under argon in a 300 mL stainless steel reactor. The vessel was sparged with propyne and chilled in dry ice, then propyne (18.22 mL, 296 mmol) was distilled in. Bis(triphenylphosphine)palladium(II) chloride (0.173 g, 0.246 mmol) and copper(I) iodide (0.047 g, 0.246 mmol) were added, and the reactor was sealed and stirred for 4 hours at room temperature. The mixture was chilled and sampled. HPLC analysis indicated 90% conversion. 2 M NH3/MeOH (150 mL) was added to the chilled (and solidified) mixture, and the resulting solution was stirred 1.5 hours at 85° C. HPLC indicated complete conversion of alkyne to isoquinoline. The mixture was cooled and concentrated. Water (200 mL) and EtOAc (200 mL) were added, the layers were separated, and the organic layer was washed with brine (2×50 mL). The organic portion was extracted with 2N HCl (100 mL) and water (100 mL), then the aqueous layer was basified with 2N NaOH (120 mL). The mixture was extracted with EtOAc (2×100 mL) and the organic layer was washed with brine (50 mL), dried (Na2SO4), and concentrated, giving the title compound (6.87 g, 42.6 mmol, 87% yield). MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
18.22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.173 g
Type
catalyst
Reaction Step Five
Name
copper(I) iodide
Quantity
0.047 g
Type
catalyst
Reaction Step Five
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
87%

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